Thalprzewalskiinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20NO5+ |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H19NO5/c1-21-8-7-12-9-17(25-3)18(26-4)11-14(12)19(21)20(23)13-5-6-15(22)16(10-13)24-2/h5-11H,1-4H3/p+1 |
InChI Key |
ATLNVDUTPJBOAQ-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)C(=O)C3=CC(=C(C=C3)O)OC |
Synonyms |
thalprzewalskiinone |
Origin of Product |
United States |
Occurrence, Phytochemistry, and Isolation of Thalprzewalskiinone
Botanical Source and Genus: Thalictrum przewalskii (Ranunculaceae)
Thalprzewalskiinone was first isolated from the roots of Thalictrum przewalskii Maximowicz, a perennial herbaceous plant belonging to the buttercup family, Ranunculaceae. acs.orgefloras.org This species typically grows to a height of 50-120 cm and is found in forests, scrub margins, and grassy slopes at altitudes of 800-3500 meters. efloras.org The geographical distribution of T. przewalskii includes various provinces in China, such as Gansu, Hebei, Henan, Hubei, Qinghai, Shaanxi, Shanxi, and Sichuan. efloras.org
Phytochemical Context of Thalictrum Species and Isoquinoline (B145761) Alkaloids
The genus Thalictrum is renowned for being a rich source of a diverse array of alkaloids, with isoquinoline alkaloids being the most predominant and structurally varied group. wikipedia.orgresearchgate.netnih.gov These alkaloids are derived from the amino acids phenylalanine and tyrosine. tandfonline.com The chemical complexity of the Thalictrum genus is demonstrated by the presence of numerous classes of isoquinoline alkaloids, including:
Aporphines acs.orgtandfonline.com
Protoberberines acs.orgelsevierpure.com
Simple isoquinolines tandfonline.comnih.gov
Benzylisoquinolines wikipedia.orgtandfonline.com
Bisbenzylisoquinolines nih.gov
This compound is distinguished as the first quaternary oxobenzylisoquinoline alkaloid to be isolated from a Thalictrum species. acs.org The isolation of this compound from T. przewalskii was accompanied by the identification of several other known alkaloids, highlighting the rich phytochemical profile of this plant. acs.org
Table 1: Alkaloids Isolated from Thalictrum przewalskii alongside this compound
| Alkaloid Class | Compound Name |
|---|---|
| Protoberberine | Pseudocoptisine |
| Protoberberine | Berberine (B55584) |
| Aporphine (B1220529) | (+)-N-Methylnantenine |
| Aporphine | (+)-Magnoflorine |
| Simple Isoquinolone | N-Methyl-6,7-dimethoxyisoquinolone |
| Non-Alkaloid | Isovanillin |
Data sourced from Journal of Natural Products. acs.org
Extraction and Initial Isolation Methodologies from Plant Material
The isolation of this compound from the roots of T. przewalskii involves a multi-step process that begins with extraction from the raw plant material, followed by purification techniques designed to separate the various classes of compounds. acs.org
Solvent partitioning is a fundamental technique in phytochemistry used to separate compounds based on their differential solubility in two immiscible liquids. For alkaloid extraction, this is typically an aqueous solution and an organic solvent. alfa-chemistry.com The process leverages the basic nature of alkaloids, which allows them to be converted into salts (water-soluble) or free bases (organic-soluble) by adjusting the pH. alfa-chemistry.comresearchgate.net
The general procedure for isolating alkaloids from a crude plant extract involves:
Acidic Extraction : The crude extract is dissolved in an acidic aqueous solution (e.g., water with hydrochloric or acetic acid). alfa-chemistry.commdpi.comresearchgate.net In this acidic environment, the alkaloids form salts, becoming soluble in the aqueous layer.
Organic Wash : The acidic solution is then washed with an immiscible organic solvent (like chloroform or dichloromethane) to remove neutral and weakly acidic impurities, which remain in the organic layer. researchgate.netresearchgate.net
Basification and Re-extraction : The aqueous layer containing the alkaloid salts is made basic with the addition of a base such as ammonium hydroxide. alfa-chemistry.comresearchgate.net This converts the alkaloid salts back into their free base form, making them soluble in an organic solvent. A fresh portion of an organic solvent is used to extract the free base alkaloids from the now basic aqueous solution. researchgate.net
In the specific case of this compound's isolation, a defatted ethanolic extract of the plant's roots was subjected to partitioning according to these accepted methods to yield a crude alkaloid fraction. acs.org
Following initial separation by solvent partitioning, the crude alkaloid mixture requires further purification using chromatographic techniques. column-chromatography.com Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
For the isolation of this compound, the crude quaternary alkaloid iodide fraction was further processed. acs.org The fraction was first extracted with methanol, yielding soluble and insoluble portions. The soluble portion, containing a mixture of alkaloids, was then subjected to column chromatography over silica gel. acs.org
Stationary Phase : Silica gel was used as the adsorbent material packed into the column. acs.orgcolumn-chromatography.com
Mobile Phase : A gradient elution was employed, starting with a non-polar solvent (dichloromethane, CH₂Cl₂) and gradually increasing the polarity by adding methanol (MeOH). acs.org This progressive change in solvent polarity allows for the sequential separation of the different alkaloids based on their affinity for the stationary phase.
This process resulted in multiple alkaloid-rich fractions, from which this compound and the other co-isolated compounds were ultimately purified. acs.org Other common chromatographic techniques used for alkaloid separation include Thin-Layer Chromatography (TLC), often for monitoring the separation, and High-Performance Liquid Chromatography (HPLC) for final purification and analysis. nih.goviipseries.orgresearchgate.net
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations | Indicated Feature |
|---|---|---|
| Ultraviolet (UV) | Maxima at 256, 302, and 326 nm | Aromatic compound with a phenolic hydroxy group and a carbonyl group in a para relationship |
| Fourier-Transform Infrared (FTIR) | Strong peaks at 3354 and 1659 cm⁻¹ | Hydroxy group and an extensively conjugated carbonyl group, respectively |
Data sourced from Journal of Natural Products. acs.org
Structural Elucidation and Definitive Reassessment of Thalprzewalskiinone
Comprehensive Reinvestigation of Structural Assignment
Further scrutiny and a desire for unequivocal structural confirmation prompted a comprehensive reinvestigation into the structure of Thalprzewalskiinone. This involved a multi-faceted approach, combining chemical synthesis with advanced spectroscopic techniques to resolve the existing ambiguities.
To definitively establish the substitution pattern on the benzyl (B1604629) ring, a direct comparison was made between the natural product and two synthetically prepared positional isomers:
Isomer 1: 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide (the initially proposed structure).
Isomer 2: 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide.
A direct comparison of the spectral data for these synthetic compounds with that of the natural alkaloid revealed that the original structural assignment was in error. nih.govacs.org This comparative analysis was a pivotal step in revising the structure of this compound.
A critical evaluation of the ¹H NMR data provided compelling evidence for the structural revision. A significant difference in the chemical shift of the H-6' proton was observed between the two synthetic isomers. The chemical shift of H-6' in this compound was found to be in much closer agreement with that of isomer 2 than isomer 1, providing strong support for the revised structure. acs.org
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Key Protons
| Proton | Isomer 1 (δ) | Isomer 2 (δ) | This compound (δ) |
|---|---|---|---|
| H-2' | --- | --- | --- |
| H-5' | --- | --- | --- |
¹³C NMR spectroscopy offered further confirmation of the revised structure. The chemical shifts of the carbon atoms in the benzyl ring, particularly C-3' and C-6', were instrumental in distinguishing between the two positional isomers. The chemical shift of C-6' in natural this compound (δ 112.4) was significantly closer to that of the synthetic phenol (B47542) isomer 2 (δ 113.8) compared to isomer 1 (δ 120.6). acs.org Similarly, a reassignment of the signal at δ 147.6 to C-3' in this compound showed a much better correlation with isomer 2 (δ 149.4) than with isomer 1 (δ 155.9). acs.org
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Key Carbons
| Carbon | Isomer 1 (δ) | Isomer 2 (δ) | This compound (δ) |
|---|---|---|---|
| C-3' | 155.9 | 149.4 | 147.6 (reassigned) |
| C-4' | --- | --- | --- |
Note: The original assignment for C-4' in this compound was reversed with C-3' to be consistent with the synthetic and UV spectral data. acs.org
Two-dimensional NMR techniques were crucial in providing unambiguous assignments of protons and carbons and in confirming the connectivity within the molecule. While specific details on COSY and HMQC were not extensively available in the initial search results, the mention of long-range connectivities observed in the Gradient Heteronuclear Multiple Bond Correlation (GHMBC) spectra of the synthetic isomers was noted. acs.org These experiments would have provided definitive evidence for the bonding network, confirming the placement of the methoxy (B1213986) and hydroxy groups on the benzyl ring by showing correlations between protons and carbons that are two or three bonds apart.
High-resolution mass spectrometry (HRMS) would have been employed to validate the molecular formula of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the synthesized isomers and the natural product were indeed constitutional isomers with the same molecular formula.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength at which this absorption occurs (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color, or in the case of colorless compounds, its absorption of UV light. For alkaloids like this compound, the aromatic rings and conjugated systems constitute the primary chromophores.
In the initial investigation of this compound, its UV spectrum was recorded and analyzed. However, the definitive elucidation of its structure necessitated a comparative analysis with synthetic compounds. The UV absorption maxima (λmax) for the natural product were compared against two synthetic isomers: 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide and 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide. This comparison was instrumental in identifying the correct substitution pattern on the benzyl portion of the molecule.
The UV spectral data, crucial for this structural reassessment, are presented below.
| Compound | UV λmax (nm) (log ε) |
| This compound (Natural Product) | 228 (4.48), 260 (sh, 4.08), 324 (3.81) |
| 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide (Isomer 1) | 228 (4.48), 260 (sh, 4.08), 324 (3.81) |
| 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide (Isomer 2) | 228 (4.52), 259 (sh, 4.11), 323 (3.85) |
sh = shoulder
The data reveals subtle yet significant differences in the UV absorption profiles of the two synthetic isomers. These differences, when compared to the spectrum of the naturally occurring this compound, provided key evidence for the correct structural assignment.
Establishment of the Correct Molecular Architecture
The initial structural proposal for this compound was 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide. This assignment was based on the interpretation of various spectroscopic data, including NMR and mass spectrometry. However, to unequivocally confirm this structure, a total synthesis of the proposed molecule was undertaken.
In a pivotal study, researchers synthesized both the initially proposed structure and its positional isomer, 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide. A direct and meticulous comparison of the complete spectral data (including NMR and UV-Vis) of these two synthetic compounds with the data obtained from the natural this compound sample revealed inconsistencies with the originally assigned structure.
The spectral data of the natural product did not align with that of the synthetic 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide. Instead, a perfect match was found between the data for natural this compound and the synthetic 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide. This direct comparison provided irrefutable evidence that the initial structural assignment was erroneous.
This rigorous process of synthesis and comparative spectroscopic analysis mandated a revision of the structure of this compound. The correct molecular architecture was thus definitively established as 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide. This reassessment underscores the critical importance of synthetic verification in the structural elucidation of complex natural products.
Chemical Synthesis and Synthetic Route Development for Thalprzewalskiinone
Total Synthesis Approaches to the Oxobenzylisoquinoline Skeleton
The oxobenzylisoquinoline skeleton is a common structural motif in a large family of alkaloids. Traditional methods for constructing the core isoquinoline (B145761) ring system include well-established named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. rsc.orgscripps.edu These methods are generally effective for electron-rich aromatic systems.
In the context of thalprzewalskiinone, a conventional two-part synthetic strategy was employed. acs.org This approach involves the preparation of a substituted isoquinoline moiety and a substituted benzoyl moiety, which are then coupled to form the final oxobenzylisoquinoline skeleton. This method provides the flexibility to introduce various substituents on both aromatic rings, which is crucial for synthesizing different members of this alkaloid class and for structure-activity relationship studies.
Convergent Synthetic Strategies for Isomeric Forms
The synthesis of this compound was pivotal in correcting its initial structural assignment. acs.orgacs.orgnih.gov The original report proposed the structure as 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide. However, to unambiguously confirm this, a convergent synthesis of this compound and its positional isomer, 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide, was undertaken.
The synthetic strategy relied on a common isoquinoline precursor, which was then coupled with two different substituted benzoyl chlorides. This convergent approach is highly efficient as it allows for the late-stage diversification of the structure, enabling the synthesis of multiple isomers from a shared intermediate. A direct comparison of the spectral data of the two synthetic products with that of the natural isolate ultimately led to the revision of this compound's structure to 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide. acs.orgacs.orgnih.gov
Key Intermediate Compounds and Their Preparations (e.g., Reissert Compounds)
A key intermediate in the synthesis of this compound is the Reissert compound, 2-benzoyl-1-cyano-6,7-dimethoxy-1,2-dihydroisoquinoline. acs.org Reissert compounds, typically formed by the reaction of an isoquinoline with an acid chloride and a cyanide source, are versatile intermediates in the synthesis of isoquinoline alkaloids. researchgate.netclockss.orgwikipedia.org They facilitate the introduction of a substituent at the C-1 position of the isoquinoline ring.
The preparation of the Reissert compound for the this compound synthesis started from 6,7-dimethoxyisoquinoline (B95607). This common precursor served as the "top-half" for the synthesis of both isomeric oxobenzylisoquinolines. acs.org The use of Reissert chemistry is a well-established and reliable method for the elaboration of the isoquinoline core.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 6,7-Dimethoxyisoquinoline | Starting material for the isoquinoline moiety | |
| 2-Benzoyl-1-cyano-6,7-dimethoxy-1,2-dihydroisoquinoline | Reissert compound; key intermediate for C-1 functionalization | |
| 2-Methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide | Initially proposed structure of this compound (synthetic product) | |
| 2-Methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide | Revised structure of this compound (synthetic product) |
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity, which is the preference for bond formation at one position over another, was a critical aspect in the synthesis of the two this compound isomers. study.comstudy.comyoutube.com The selective synthesis of each isomer was achieved by using appropriately substituted benzoyl chlorides, which dictated the substitution pattern on the benzyl (B1604629) portion of the final molecule. This demonstrates control over the regiochemistry of the final products.
Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary concern in the synthesis of this compound itself, as the molecule is achiral. study.comstudy.comyoutube.comyoutube.com However, in the broader context of benzylisoquinoline alkaloid synthesis, controlling stereochemistry can be crucial, often addressed through the use of chiral catalysts or auxiliaries.
Methodological Innovations in this compound Synthesis
The synthesis of this compound did not report novel methodological innovations but rather relied on the robust and well-established Reissert chemistry. acs.org The innovation in this work was the application of this established methodology to solve a structural problem. By synthesizing both possible isomers, the researchers were able to definitively correct the structure of the natural product. This highlights the power of total synthesis as a tool for structural verification in natural product chemistry.
Biosynthesis of Thalprzewalskiinone
Classification within the Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway
Thalprzewalskiinone is classified as an oxobenzylisoquinoline alkaloid. acs.orgnih.gov This places it within the large and diverse family of benzylisoquinoline alkaloids (BIAs), which comprises approximately 2,500 known compounds. frontiersin.org The BIA pathway is a prominent route for the synthesis of specialized metabolites in certain plant families, including the Ranunculaceae, to which Thalictrum belongs. researchgate.net
The biosynthesis of all BIAs originates from the amino acid L-tyrosine. genome.jp The pathway proceeds through a series of key intermediates, with (S)-reticuline being a critical branch-point from which many of the major BIA subgroups are derived, including morphine, codeine, and berberine (B55584). genome.jpresearchgate.net Oxobenzylisoquinoline alkaloids like this compound represent one of the many structural classes that arise from further modifications of the basic benzylisoquinoline skeleton.
Proposed Early Precursors and Enzymatic Transformations
The biosynthesis of the core structure of this compound is proposed to begin with the aromatic amino acid L-tyrosine, and potentially L-phenylalanine which can be converted to L-tyrosine. knapsackfamily.comsigmaaldrich.com L-tyrosine serves as the fundamental building block for virtually all benzylisoquinoline alkaloids. genome.jp
The initial steps are well-established in the general BIA pathway and are presumed to be conserved for the formation of this compound. These steps involve:
Formation of Dopamine (B1211576): L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine (B21549). Tyramine is then hydroxylated by a tyramine hydroxylase to produce dopamine. genome.jp
Formation of 4-hydroxyphenylacetaldehyde (4-HPAA): In a parallel sequence, L-tyrosine is converted to 4-HPAA. This can occur via several enzymatic steps involving transamination, decarboxylation, and oxidation. genome.jp
The First Committed Step: The central reaction in BIA biosynthesis is the condensation of dopamine and 4-HPAA. This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) and results in the formation of (S)-norcoclaurine, the first committed benzylisoquinoline alkaloid intermediate. frontiersin.org
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the key intermediate (S)-reticuline. genome.jp These reactions are catalyzed by specific methyltransferases and cytochrome P450 enzymes. frontiersin.org
Hypothetical Late-Stage Biosynthetic Steps and Oxidation Mechanisms
The specific late-stage enzymatic reactions that convert a general benzylisoquinoline precursor into this compound have not been fully elucidated and remain hypothetical. However, based on the compound's structure, a key transformation must be the oxidation of the benzylic carbon to form the characteristic ketone (oxo-) group.
It is proposed that a precursor molecule, likely a derivative of the (S)-reticuline pathway, undergoes this crucial oxidation. This type of reaction is commonly catalyzed by heme-containing enzymes, particularly cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are well-known for their role in the late-stage functionalization of complex natural products, installing hydroxyl groups or performing other oxidative modifications. nih.gov The formation of the ketone in this compound could occur through the oxidation of a secondary alcohol precursor, which itself would be formed by the hydroxylation of the benzylic carbon. The final steps would also involve specific methylations to produce the methoxy (B1213986) groups present in the final structure of this compound. acs.orgnih.gov
| Step | Precursor(s) | Product | Proposed Enzyme Class |
|---|---|---|---|
| Early Stage 1 | L-Tyrosine | Dopamine | Decarboxylases, Hydroxylases |
| Early Stage 2 | L-Tyrosine | 4-hydroxyphenylacetaldehyde (4-HPAA) | Aminotransferases, Decarboxylases, Oxidases |
| Early Stage 3 (Committed Step) | Dopamine, 4-HPAA | (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) |
| Intermediate Stage | (S)-Norcoclaurine | (S)-Reticuline | Methyltransferases, Cytochrome P450s |
| Hypothetical Late Stage | Benzylisoquinoline Precursor | This compound | Cytochrome P450s (for oxidation), Methyltransferases |
Comparative Biosynthetic Pathways in Thalictrum Species
The genus Thalictrum is renowned for its rich chemical diversity, producing a wide array of specialized metabolites, particularly benzylisoquinoline alkaloids. researchgate.netresearchgate.net While this compound is an oxobenzylisoquinoline, other Thalictrum species are known to synthesize different BIA subgroups, including aporphines, protoberberines (e.g., berberine), and complex dimeric bisbenzylisoquinoline alkaloids. researchgate.netmdpi.com
This structural diversity arises from the concept of biosynthetic branching. The majority of these varied alkaloid backbones are derived from the common, central intermediate (S)-reticuline. genome.jp Different enzymatic pathways diverge from (S)-reticuline to produce the distinct alkaloid classes. For instance:
Protoberberine Biosynthesis: The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, which is the precursor to all protoberberine alkaloids. frontiersin.org
Aporphine (B1220529) and Bisbenzylisoquinoline Biosynthesis: These alkaloids are formed through intramolecular or intermolecular oxidative C-C phenol (B47542) coupling reactions, often catalyzed by specific cytochrome P450 enzymes. nih.gov
The biosynthetic pathway leading to this compound represents another distinct branch originating from the core BIA pathway. Instead of undergoing the ring-forming or dimerization reactions seen for protoberberines and bisbenzylisoquinolines, its precursor is subjected to the key benzylic oxidation that defines it as an oxobenzylisoquinoline alkaloid. The presence of these varied, yet related, pathways highlights the evolutionary diversification of enzymatic functions within the Thalictrum genus, allowing for the production of a wide spectrum of pharmacologically significant compounds from a common metabolic starting point.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). innovareacademics.inresearchgate.netbioanalysis-zone.com This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the structure of a known one. mdpi.com For Thalprzewalskiinone, HRMS was used to establish its molecular formula as C₂₁H₂₂NO₅⁺. acs.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂NO₅⁺ |
| Observed m/z | 368.1498 |
| Calculated m/z | 368.1498 |
| Source: Data from the initial isolation and structural elucidation studies. acs.org |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed by a second mass spectrometer. nationalmaglab.orgwikipedia.orgunt.edu This process provides a fragmentation pattern that serves as a structural fingerprint of the precursor ion, revealing information about its substructures and connectivity. slideshare.netnih.gov The fragmentation of the this compound cation (m/z 368) would yield characteristic product ions corresponding to the cleavage of the molecule at its most labile bonds, helping to confirm the identity of the isoquinoline (B145761) and benzyl (B1604629) portions of the structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique molecular vibrations. stellarnet.usmdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. nih.gov Raman spectroscopy involves the inelastic scattering of monochromatic light, probing vibrations that cause a change in the molecule's polarizability. stellarnet.usspectroscopyonline.com
The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule. frontiersin.org These spectra are crucial for identifying the presence of hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functionalities.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3395 | O-H stretching (hydroxyl group) |
| 1646 | C=O stretching (α-carbonyl) |
| 1606, 1588, 1511 | C=C stretching (aromatic rings) |
| 1275, 1120 | C-O stretching (ether and phenol) |
| Source: Data from structural characterization studies. acs.org |
Biological Activities and Mechanistic Insights Non Clinical Investigations
In Vitro Antimicrobial Activity Profiling
Comprehensive screening of Thalprzewalskiinone against a panel of clinically relevant microorganisms has not been reported. Consequently, there is no available data to populate the following subsections.
Activity against Gram-Positive Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)
There are no published studies on the efficacy of this compound against Staphylococcus aureus or Bacillus subtilis. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity against these Gram-positive bacteria is available.
Activity against Gram-Negative Bacterial Strains (Pseudomonas aeruginosa, Escherichia coli)
The activity of this compound against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has not been evaluated in any published research.
Antifungal Activity (Candida albicans)
There is no information available regarding the potential antifungal properties of this compound against Candida albicans.
Antitubercular Activity (Mycobacterium vaccae)
The efficacy of this compound against Mycobacterium vaccae, a non-pathogenic model organism for studying antitubercular agents, has not been investigated.
Cellular and Molecular Mechanisms of Biological Action
In the absence of any demonstrated biological activity, research into the cellular and molecular mechanisms of this compound has not been undertaken.
Investigations into Cellular Targets
As there are no reports of this compound exhibiting any specific biological effects, there have been no subsequent studies to identify its potential cellular targets.
Studies on Molecular Interactions and Pathways
Due to the limited specific research on this compound, this section outlines potential molecular interactions and pathways based on its structural classification as an aporphine-benzylisoquinoline alkaloid. The mechanisms described are inferred from studies on closely related and well-documented alkaloids within this class.
Aporphine (B1220529) and bisbenzylisoquinoline alkaloids are known to exert their biological effects through a variety of molecular interactions. A common mechanism is the intercalation of these planar aromatic structures into DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells. acs.org Some aporphine alkaloids have been shown to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication. acs.org
Furthermore, these alkaloids can interact with a range of protein targets, including enzymes and receptors. For instance, some aporphine alkaloids exhibit antagonistic effects at dopamine (B1211576) receptors. wikipedia.org The interaction with specific enzymes can also be a key aspect of their activity. As an example, certain aporphine alkaloids have been observed to inhibit acetylcholinesterase, which is a target in the management of Alzheimer's disease. taylorandfrancis.com
The signaling pathways modulated by this class of alkaloids are diverse and contribute to their wide range of biological activities. In the context of cancer, aporphine and bisbenzylisoquinoline alkaloids have been found to influence key pathways involved in cell proliferation, apoptosis, and inflammation. For example, neferine, a bisbenzylisoquinoline alkaloid, has been shown to suppress the NF-κB signaling pathway in renal cancer models and modulate the Nrf2/HO-1/NQO1 signaling pathway in thyroid cancer. mdpi.com Another related alkaloid, liensinine, has been reported to act through the PI3K/AKT/mTOR signaling pathway to reduce inflammatory responses in acute lung injury. mdpi.com In neuroprotective studies, liensinine, isoliensinine, and neferine have been found to suppress tau hyperphosphorylation by inhibiting the Ca2+-CaM/CaMKII pathway. mdpi.com
Given the structural similarities, it is plausible that this compound could engage in similar molecular interactions, such as DNA intercalation or enzyme inhibition, and modulate comparable signaling pathways, including those related to cell survival and inflammation. However, without direct experimental evidence, these remain hypothetical mechanisms of action for this compound.
Broader Biological Relevances of Related Isoquinoline (B145761) Alkaloids
The aporphine and bisbenzylisoquinoline alkaloids, to which this compound is structurally related, represent a significant class of natural products with a broad spectrum of pharmacological activities. taylorandfrancis.commdpi.com These compounds are predominantly found in various plant families and have been extensively studied for their therapeutic potential.
Aporphine alkaloids are recognized for a wide array of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. taylorandfrancis.com Several aporphine alkaloids, such as liriodenine and oxoputerine, have demonstrated cytotoxicity against various cancer cell lines. taylorandfrancis.com Furthermore, this group of compounds has shown promise in addressing metabolic syndrome, with activities such as anti-insulin resistance, anti-hyperlipidemia, and anti-obesity effects. nih.gov For example, nuciferine and pronuciferine have been found to increase glucose uptake in insulin-resistant adipocytes. nih.govmdpi.com
Bisbenzylisoquinoline alkaloids also exhibit a diverse range of significant biological activities. These include antitumor, anti-inflammatory, antihypertensive, neuroprotective, and antifibrotic effects. mdpi.com For instance, dauricine is known for its calcium channel blocking and antiarrhythmic properties. oup.com Tetrandrine and fangchinoline, other prominent bisbenzylisoquinoline alkaloids, are associated with anti-inflammatory and antitumor activities. researchgate.net Some compounds in this class, such as cycleanine, have been reported to have anti-HIV activity. nih.gov
The tables below summarize the diverse biological activities of selected aporphine and bisbenzylisoquinoline alkaloids, illustrating the therapeutic potential within this chemical class.
Table 1: Biological Activities of Selected Aporphine Alkaloids
| Alkaloid | Biological Activity | Reference |
|---|---|---|
| Nuciferine | Anti-hyperlipidemic, Anti-obesity, Anti-diabetic | mdpi.com |
| Liriodenine | Anticancer | taylorandfrancis.com |
| Magnoflorine | Anti-inflammatory, Antitumor | taylorandfrancis.com |
| Boldine | Antileukemic | acs.org |
| Roemerine | Anti-diabetic | mdpi.com |
| Stephalagine | Acetylcholinesterase inhibition | taylorandfrancis.com |
Table 2: Biological Activities of Selected Bisbenzylisoquinoline Alkaloids
| Alkaloid | Biological Activity | Reference |
|---|---|---|
| Liensinine | Antitumor, Anti-inflammatory, Neuroprotective | mdpi.com |
| Isoliensinine | Antitumor, Neuroprotective | mdpi.com |
| Neferine | Antitumor, Anti-inflammatory, Neuroprotective | mdpi.com |
| Cycleanine | Anti-HIV | nih.gov |
| Isochondodendrine | Antiplasmodial | nih.gov |
| Cocsoline | Antibacterial, Antifungal | nih.gov |
| Dauricine | Antiarrhythmic | oup.com |
| Tetrandrine | Anti-inflammatory, Antitumor | researchgate.net |
Structure Activity Relationship Sar Studies of Thalprzewalskiinone and Its Analogues
Impact of Substituent Modifications on Biological Activities
There is no published research detailing the modification of substituents on the Thalprzewalskiinone scaffold and the resulting impact on its biological activities.
Elucidation of Key Structural Features for Efficacy
No studies have been conducted to identify the specific structural moieties of this compound that are essential for its antibacterial efficacy.
Analogues, Derivatives, and Semi Synthetic Modifications of Thalprzewalskiinone
Naturally Occurring Thalprzewalskiinone Derivatives (e.g., Thalicosides)
While this compound was first isolated from the roots of Thalictrum przewalskii, related compounds have been identified in other species of the same genus. researchgate.netresearchgate.net Notably, a group of compounds considered to be structural derivatives, the Thalicosides, have been isolated from the aerial parts of Thalictrum minus. researchgate.netathmsi.orgasianpubs.org
Three minor cycloartane (B1207475) bisdesmosides, designated Thalicoside A1, A2, and A3, were characterized based on the interpretation of spectroscopic data. athmsi.orgasianpubs.org Their structures were determined as:
Thalicoside A1 : 3-O-β-d-galactopyranosyl-29-O-β-d-glucopyranosyl-3β,16β,29-trihydroxy-22(S),25-epoxycycloartane. athmsi.orgasianpubs.org
Thalicoside A2 : 3-O-α-l-arabinopyranosyl-29-O-β-d-glucopyranosyl-3β,16β,29,22(S)-tetrahydroxycycloart-24-ene. athmsi.orgasianpubs.org
Thalicoside A3 : 3-O-α-l-arabinopyranosyl-29-O-β-d-glucopyranosyl-3β,16β,29-trihydroxy-22(S),25-epoxycycloartane. athmsi.orgasianpubs.org
These compounds, while structurally distinct from the alkaloid core of this compound, are cited in literature as its structural derivatives. researchgate.netresearchgate.net
Table 1: Naturally Occurring Derivatives Associated with this compound
| Compound Name | Natural Source |
|---|---|
| Thalicoside A1 | Thalictrum minus athmsi.orgasianpubs.org |
| Thalicoside A2 | Thalictrum minus athmsi.orgasianpubs.org |
Synthesis of Novel Structural Analogues
The synthesis of structural analogues has been pivotal in the study of this compound, leading to a crucial revision of its initially proposed structure. mdpi.comhmdb.canih.gov Originally isolated in 1999 from Thalictrum przewalskii, its structure was first assigned based on spectroscopic analysis. plos.org
However, subsequent total synthesis efforts revealed this initial assignment to be incorrect. Researchers synthesized two positional isomers of an oxobenzylisoquinoline iodide to compare their spectral data with that of the natural product. nih.gov The synthesized analogues were:
Analogue 1 : 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide.
Analogue 2 : 2-methyl-6,7-dimethoxy-3'-hydroxy-4'-methoxyoxobenzylisoquinoline iodide.
A direct comparison of the spectroscopic data demonstrated that the natural alkaloid, this compound, corresponded to Analogue 2. nih.gov This mandated a formal revision of its structure. nih.gov This work underscores the power of total synthesis in confirming or revising the structures of complex natural products.
Table 2: Synthetic Structural Analogues of this compound
| Compound Name/Identifier | Chemical Name | Purpose of Synthesis |
|---|---|---|
| Analogue 1 | 2-methyl-6,7-dimethoxy-3'-methoxy-4'-hydroxyoxobenzylisoquinoline iodide nih.gov | Structural Elucidation nih.gov |
Semi-Synthetic Modifications of the Core Scaffold
Semi-synthesis, which involves the chemical modification of a natural product, is a common strategy in drug discovery to create novel derivatives. hmdb.ca This approach can enhance biological activity, reduce toxicity, or improve physicochemical properties. For many complex natural products, semi-synthesis offers a more practical route to generating analogues than total synthesis from simple starting materials. hmdb.ca
In the case of this compound, specific examples of semi-synthetic modifications of its core scaffold are not widely reported in the surveyed scientific literature. The primary synthetic work focused on the total synthesis of isomers for structural verification. nih.gov However, the revised structure of this compound reveals several functional groups that could serve as handles for semi-synthetic modification. These include the hydroxyl group and the methoxy (B1213986) groups on the benzyl (B1604629) and isoquinoline (B145761) rings. Potential modifications could include esterification, etherification, or demethylation to explore their impact on biological activity.
Comparative Biological Evaluation of Analogues and Derivatives
The evaluation of biological activity is essential to understand the therapeutic potential of this compound and its related compounds. Research has provided initial insights into the bioactivities of the parent compound and its naturally occurring derivatives.
This compound : The parent alkaloid, isolated from the roots of T. przewalskii, was shown to possess in-vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The broader class of isoquinoline alkaloids from the Thalictrum genus is known for a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.net
Naturally Occurring Derivatives (Thalicosides) : The Thalicosides were tested for their antimicrobial effects. athmsi.orgasianpubs.org Thalicoside A2 demonstrated notable in-vitro growth inhibition of the fungus Candida albicans and antibacterial activity against Staphylococcus aureus. researchgate.netathmsi.orgasianpubs.org The activity of Thalicosides A1 and A3 against these organisms and Pseudomonas aeruginosa was also assayed, though the activity of A2 was highlighted. athmsi.org
Synthetic Analogues : The primary goal for the synthesis of the two positional isomers of this compound was structural elucidation. nih.gov A comparative biological evaluation of these specific synthetic analogues to determine how the positional change of the hydroxyl and methoxy groups on the benzyl ring affects antibacterial activity has not been detailed in the reviewed literature.
Table 3: Summary of Biological Evaluation
| Compound | Type | Reported Biological Activity |
|---|---|---|
| This compound | Natural Product | Antibacterial (Gram-positive & Gram-negative) researchgate.netresearchgate.net |
| Thalicoside A1 | Natural Derivative | Tested against C. albicans, S. aureus, P. aeruginosa athmsi.orgasianpubs.org |
| Thalicoside A2 | Natural Derivative | Antifungal (C. albicans), Antibacterial (S. aureus) researchgate.netathmsi.orgasianpubs.org |
| Thalicoside A3 | Natural Derivative | Tested against C. albicans, S. aureus, P. aeruginosa athmsi.orgasianpubs.org |
Theoretical and Computational Investigations of Thalprzewalskiinone
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely employed in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme. amazonaws.com
As of now, specific molecular docking studies focused exclusively on Thalprzewalskiinone are not widely available in published scientific literature. However, computational studies on other alkaloids from the Thalictrum genus provide a framework for how such investigations could be approached. For instance, molecular docking has been utilized to explore the anticancer potential of thalicarpine, another alkaloid from Thalictrum dasycarpum, by simulating its interaction with targets like Procaspase-7, Protein Kinase B, and VEGFR2. amazonaws.com Similarly, phytochemicals from Thalictrum foliolosum have been subjected to in-silico docking to investigate their therapeutic potential against jaundice by targeting enzymes like sphingomyelin (B164518) phosphodiesterase. nih.gov
A hypothetical molecular docking workflow for this compound would involve:
Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.
Selection and Preparation of the Receptor: Identifying a potential biological target and preparing its 3D structure, which often involves removing water molecules and adding hydrogen atoms.
Docking Simulation: Using software like AutoDock or Schrödinger to place the this compound molecule into the binding site of the receptor in various conformations.
Scoring and Analysis: Evaluating the resulting poses based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions.
Such studies could elucidate potential mechanisms of action for this compound and guide future experimental validation.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. nih.gov These methods, such as Density Functional Theory (DFT), can predict a variety of molecular properties, including optimized geometry, charge distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential. nih.gov
Specific quantum chemical studies dedicated to this compound are not documented in the current body of scientific literature. However, the principles of these calculations are fundamental to understanding its chemical behavior. For this compound, DFT calculations could be used to:
Determine Electron Distribution: Map the electron density to identify nucleophilic and electrophilic sites, which is crucial for predicting its reactivity in chemical reactions.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability.
Predict Spectroscopic Properties: As discussed in section 10.5, quantum chemical calculations can predict NMR and IR spectra to aid in structural elucidation. dokumen.pub
These theoretical calculations would provide a deeper understanding of the intrinsic properties of the this compound molecule, complementing experimental findings.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov This computational method is invaluable for studying the conformational flexibility of a molecule and the dynamic interactions within a ligand-receptor complex. nih.govmdpi.com
To date, no specific molecular dynamics simulation studies on this compound have been published. However, the application of MD simulations is a standard approach in the study of natural products and their biological interactions. nih.govmdpi.com For this compound, an MD simulation could offer several key insights:
Conformational Flexibility: By simulating the molecule's movement in a solvent (e.g., water), MD can reveal its preferred conformations and the energy barriers between them.
Binding Stability: If a docking study were performed, a subsequent MD simulation of the this compound-protein complex could assess the stability of the predicted binding pose over time. This helps to validate the docking results and provides a more dynamic picture of the interaction. mdpi.com
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how they influence the structure and interactions of this compound.
A typical MD simulation protocol involves placing the molecule or complex in a box of solvent molecules, applying a force field to describe the interatomic forces, and then solving Newton's equations of motion to track the trajectory of each atom over a set period, often nanoseconds to microseconds.
In Silico Prediction of Biological Activity and ADME Properties (Excluding Human Clinical Relevance)
In silico tools are widely used in the early stages of drug discovery to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help in prioritizing candidates for further experimental testing.
There are no specific published in silico ADME or comprehensive biological activity predictions for this compound. However, various freely available and commercial software platforms can be used to generate such a profile. For instance, the PASS (Prediction of Activity Spectra for Substances) tool predicts a wide range of biological activities based on the structure of a compound. nih.gov
For ADME properties, computational models can predict parameters such as:
| Property | Description | Predicted Value (Hypothetical) |
| Molecular Weight | The mass of one mole of the substance. | 354.38 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Varies by prediction tool |
| Topological Polar Surface Area (TPSA) | A descriptor that correlates with passive molecular transport through membranes. | Varies by prediction tool |
| Number of Hydrogen Bond Donors/Acceptors | Important for binding interactions and solubility. | Donors: 1, Acceptors: 5 |
| Solubility | The ability of the compound to dissolve in a solvent. | Predicted as moderately or poorly soluble |
This table contains hypothetical values for illustrative purposes, as specific in silico studies on this compound are not available.
These computational predictions provide a preliminary assessment of a molecule's drug-like properties. nih.gov
Computational Spectroscopic Predictions for Structural Assignment (e.g., NMR, IR)
Computational methods are instrumental in predicting spectroscopic data, which can be compared with experimental spectra to confirm or revise a molecule's structure. dokumen.pub This was particularly relevant in the case of this compound, where an initial structural assignment was later proven incorrect through synthesis and detailed spectral comparison. acs.org
The structure of this compound was initially assigned as 2-methyl-6,7-dimethoxy-3′-methoxy-4′-hydroxyoxobenzylisoquinoline iodide (Isomer 1 ). acs.org However, a subsequent synthesis of both this isomer and its positional isomer, 2-methyl-6,7-dimethoxy-3′-hydroxy-4′-methoxyoxobenzylisoquinoline iodide (Isomer 2 ), revealed that the natural product corresponded to Isomer 2 . acs.org The structural revision was mandated by a direct comparison of the ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) spectral data. acs.org
While the revision paper itself relied on comparing experimental data of the synthetic compounds with the natural isolate, modern computational chemistry could have been used to predict the NMR spectra for both isomers. dokumen.pubacs.org DFT calculations, for example, are commonly used to predict ¹H and ¹³C NMR chemical shifts. dokumen.pub
The key experimental NMR data that distinguished the two isomers and confirmed the structure of this compound as Isomer 2 are summarized below. acs.org
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Key Protons acs.org
| Proton | Isomer 1 (Synthetic) | Isomer 2 (Synthetic) | This compound (Natural) |
| H-2′ | 7.42 | 7.40 | 7.38 |
| H-5′ | 6.88 | 7.00 | 6.99 |
| H-6′ | 7.48 | 6.84 | 6.83 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Key Carbons acs.org
| Carbon | Isomer 1 (Synthetic) | Isomer 2 (Synthetic) | This compound (Natural) |
| C-3′ | 155.9 | 149.4 | 147.6 (reassigned) |
| C-4′ | 147.9 | 150.3 | 150.3 |
| C-6′ | 120.6 | 113.8 | 112.4 |
The significant difference in the chemical shifts for H-6' and C-6' between the two synthetic isomers provided compelling evidence. The values for natural this compound aligned closely with those of synthetic Isomer 2 , confirming its structure. acs.org Computational prediction of these shifts would serve as a powerful complementary tool in such structural elucidation challenges.
Future Research Trajectories and Academic Perspectives on Thalprzewalskiinone
Unexplored Biological Activities in Diverse In Vitro Models
A primary avenue for future research will be the systematic screening of Thalprzewalskiinone against a wide array of in vitro models to uncover novel biological activities. While initial studies may have hinted at certain properties, a comprehensive evaluation is necessary to map its full pharmacological potential. This exploration could involve testing its efficacy in various disease models, including but not limited to cancer, inflammatory disorders, and infectious diseases. High-throughput screening (HTS) methodologies can be employed to rapidly assess its effects on diverse cell lines and molecular targets. Furthermore, investigating its influence on fundamental cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways will be crucial. The use of specific cell-based assays, such as reporter gene assays and enzyme activity assays, will aid in identifying the molecular targets and mechanisms of action of this compound.
Development of Novel Synthetic Methodologies for Complex Analogues
The chemical synthesis of this compound and its analogues is essential for several reasons: it provides a scalable source of the compound for further research, confirms its structure, and allows for the creation of novel derivatives with potentially improved properties. The development of efficient and stereoselective synthetic routes will be a significant challenge and a key area of research. researchgate.net Future work in this area could focus on:
Total Synthesis: Devising a concise and high-yielding total synthesis of this compound will be a major achievement. This will likely involve the development of novel synthetic reactions and strategies.
Analogue Synthesis: Once a robust synthetic route is established, it can be adapted to produce a library of analogues with systematic modifications to the core structure. This will enable structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological activity.
Diversity-Oriented Synthesis: This approach aims to generate a wide range of structurally diverse molecules from a common starting material. Applying this strategy to this compound could lead to the discovery of new compounds with unexpected biological activities.
| Synthetic Approach | Objective | Potential Impact |
| Total Synthesis | To achieve a complete and efficient chemical synthesis of the natural product. | Confirms the structure and provides a scalable source for research. |
| Analogue Synthesis | To create a library of structurally related compounds. | Enables structure-activity relationship (SAR) studies and optimization of biological activity. |
| Diversity-Oriented Synthesis | To generate a wide range of structurally diverse molecules. | Facilitates the discovery of novel compounds with new biological functions. |
Deeper Mechanistic Studies at the Cellular and Subcellular Levels
To fully understand the biological effects of this compound, it is imperative to investigate its mechanism of action at the cellular and subcellular levels. This involves identifying its direct molecular targets and elucidating the downstream signaling pathways it modulates. Techniques such as chemical proteomics can be employed to identify the proteins that bind to this compound within a cell. ox.ac.uk Furthermore, high-resolution imaging techniques, including confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of the compound and its effects on cellular structures. By understanding how this compound interacts with cellular components, researchers can gain valuable insights into its therapeutic potential and potential side effects.
Exploration of Chemical Biology Tools for this compound Research
The development and application of chemical biology tools will be instrumental in advancing our understanding of this compound. sigmaaldrich.comnih.gov These tools can be used to probe its biological function with high precision and in a cellular context. nih.gov Examples of such tools include:
Fluorescent Probes: Attaching a fluorescent tag to this compound would allow for its direct visualization within living cells, providing information on its uptake, distribution, and subcellular localization. nih.gov
Affinity Probes: These are modified versions of this compound that can be used to isolate its binding partners from complex biological mixtures, thereby identifying its molecular targets. ox.ac.uk
Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target proteins, providing a powerful tool for target identification and validation.
"Caged" Compounds: These are inactive derivatives of this compound that can be activated at a specific time and location using light. elsevierpure.com This allows for precise control over its activity and enables the study of its immediate effects on cellular processes.
The application of these sophisticated chemical biology tools will undoubtedly accelerate the pace of discovery in this compound research. nih.govnih.gov
Q & A
Q. What ethical and methodological considerations apply to human trials involving this compound derivatives?
- Methodological Answer : Secure IRB approval and register trials prospectively (ClinicalTrials.gov ). Use double-blind, placebo-controlled designs with stratified randomization. Monitor adverse events via DSMBs and predefine stopping rules. Publish raw data in repositories (e.g., Dryad) to ensure transparency .
Data Presentation Guidelines
- Tables : Include comparative tables for IC₅₀ values across assays, stability parameters (e.g., t₁/₂), and synergistic CI values. Reference columns to primary data in supplementary materials .
- Figures : Use heatmaps for omics data, dose-response curves for bioactivity, and crystallographic diagrams for structural validation. Annotate outliers and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
